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Compound of Interest

Compound Name: Sodium formate-13C,d1

Cat. No.: B15557803 Get Quote

An Application Note on NMR Spectroscopy for the Detection and Quantification of Sodium

Formate-¹³C,d₁

Introduction
Sodium formate-¹³C,d₁ is a doubly labeled stable isotope of sodium formate. It serves as a

valuable tracer compound in metabolic research, particularly in metabolic flux analysis, and as

an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas

Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry

(LC-MS).[1] Its specific labeling with ¹³C and deuterium (²H or d) allows for the precise tracking

of the formate moiety through various biochemical pathways. This document provides detailed

protocols for the detection and quantification of Sodium formate-¹³C,d₁ using ¹³C, ¹H, and ²H

NMR spectroscopy.
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Property Value

Linear Formula D¹³CO₂Na

Molecular Weight 70.01 g/mol [2]

Isotopic Purity 99 atom % ¹³C, 98 atom % D[2]

Form Solid

Melting Point 259-262 °C[3]

CAS Number 1215684-17-5[2]

Experimental Protocols
Protocol 1: General Sample Preparation (for ¹³C and ¹H
NMR)
This protocol outlines the standard procedure for preparing a sample for ¹³C and ¹H NMR

analysis.

Weighing the Sample: Accurately weigh 10-50 mg of Sodium formate-¹³C,d₁ for ¹³C NMR or

1-10 mg for ¹H NMR.[4][5] A higher concentration is recommended for ¹³C NMR due to its

lower sensitivity.[5][6]

Solvent Selection: Use a high-quality deuterated solvent. Deuterium oxide (D₂O) is a suitable

solvent for sodium formate.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean vial.[4][7]

Filtration: To ensure magnetic field homogeneity and obtain sharp spectral lines, filter the

solution to remove any particulate matter.[6]

Place a small, tight plug of glass wool into a Pasteur pipette.[6]

Transfer the dissolved sample through the pipette directly into a 5 mm NMR tube.[4][6]
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Volume Adjustment: Ensure the sample height in the NMR tube is approximately 4-5 cm

(0.6-0.7 mL) for optimal results.[4][8]

Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Quantitative ¹³C NMR Spectroscopy
This protocol is optimized for acquiring quantitative ¹³C NMR data.

Instrument Setup:

Insert the prepared NMR tube into the spectrometer.

Lock the field using the deuterium signal from the solvent (e.g., D₂O).

Tune and match the ¹³C probe.

Acquisition Parameters: To ensure signal integrals are proportional to concentration, an

inverse-gated decoupling pulse sequence should be used. This sequence turns on the ¹H

decoupler only during signal acquisition, which suppresses the Nuclear Overhauser Effect

(NOE) that can lead to inaccurate integration.[9][10]

Pulse Program:zgig (or equivalent inverse-gated decoupling sequence).[11]

Relaxation Delay (D1): Set a long relaxation delay to allow for full relaxation of the ¹³C

nucleus between scans. A delay of 5 times the longest T₁ (spin-lattice relaxation time) is

ideal. For quantitative analysis, D1 values can range from 10 to 60 seconds.[10][11]

Pulse Angle: Use a 30° or 45° pulse angle to shorten the required relaxation delay

compared to a 90° pulse.[12]

Number of Scans (NS): Adjust the number of scans to achieve an adequate signal-to-

noise ratio (S/N). For a moderately concentrated sample, 128 scans or more may be

necessary.[12]

Acquisition Time (AQ): A typical acquisition time of 1-2 seconds is sufficient.[12]

Data Processing:
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Apply a line broadening factor (e.g., 1-5 Hz) to improve the S/N.[13]

Perform Fourier transformation.

Carefully phase the spectrum and correct the baseline to ensure accurate integration.[13]

Protocol 3: ¹H NMR Spectroscopy
This protocol is for acquiring a standard ¹H NMR spectrum.

Instrument Setup: Follow the same setup steps as for ¹³C NMR (Lock, Tune, Shim).

Acquisition Parameters:

Pulse Program: Use a standard one-dimensional pulse sequence (e.g., zgcppr for water

suppression if using D₂O with residual H₂O).[11]

Number of Scans (NS): Typically 16 scans are sufficient for a sample of this concentration.

[11]

Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate.

Data Processing: Process the data with Fourier transformation, phasing, and baseline

correction.

Protocol 4: ²H (Deuterium) NMR Spectroscopy
This protocol requires a different setup as the nucleus of interest is deuterium.

Sample Preparation:

Dissolve the sample in a protonated solvent (e.g., H₂O), not a deuterated one.[10]

Add a small amount of a deuterated solvent (e.g., D₂O) to act as a chemical shift

reference.[10]

Instrument Setup:

Turn the lock off as there is no bulk deuterated solvent for the field lock.[10]
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Tune the probe for the ²H frequency.

Shim the magnetic field on the proton signal of the solvent (H₂O) using a topshim routine

with the lock off.[10]

Acquisition Parameters:

Pulse Program: Use a standard 1D pulse program for X-nuclei.

Number of Scans (NS): Acquire a sufficient number of scans to achieve a good S/N.

Data Processing: Process the spectrum as standard. The chemical shift will be relative to the

added reference.

Data Presentation and Interpretation
The following tables summarize the expected quantitative data for Sodium formate-¹³C,d₁.

Table 1: Expected NMR Spectral Data
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Nucleus
Expected
Chemical Shift
(δ)

Multiplicity
Coupling
Constant (J)

Notes

¹³C ~166 ppm[14] Triplet
J(¹³C, ²H) ≈ 33

Hz[14]

The signal is split

into a triplet by

the covalently

bonded

deuterium (spin

I=1).

¹H ~8.4 ppm[14] Doublet
J(¹H, ¹³C) ≈ 195

Hz[14]

This signal arises

from any residual

non-deuterated

formate

(H¹³CO₂Na). The

large one-bond

coupling splits

the proton signal

into a doublet.

²H ~8.4 ppm Singlet -

The deuterium

signal will appear

at a similar

chemical shift to

the proton signal.

Table 2: Summary of Recommended NMR Acquisition
Parameters
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Parameter
Quantitative ¹³C
NMR

Standard ¹H NMR ²H NMR

Solvent Deuterated (e.g., D₂O) Deuterated (e.g., D₂O)
Protonated (e.g., H₂O)

[10]

Pulse Program
Inverse-Gated

Decoupling (zgig)[11]

Standard 1D (zgcppr)

[11]
Standard 1D

Relaxation Delay (D1) ≥ 10 s[11] 2-5 s 2-5 s

Number of Scans

(NS)
≥ 128[12] ≥ 16[11] As needed for S/N

Lock On On Off[10]

Visualized Workflows and Data Interpretation
The following diagrams illustrate the experimental workflow and the principles of signal

generation.
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13C Nucleus

Deuterium Nucleus (Spin I=1)

Resulting 13C NMR Signal

13C

2H

 J-coupling
~33 Hz

▲ ▲ ▲ Triplet Signal

1H Nucleus (residual)

13C Nucleus (Spin I=1/2)

Resulting 1H NMR Signal

1H

13C

 J-coupling
~195 Hz

▲ ▲ Doublet Signal
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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